1-ベンジル-5-オキソピロリジン-3-カルボキサミド

概要

説明

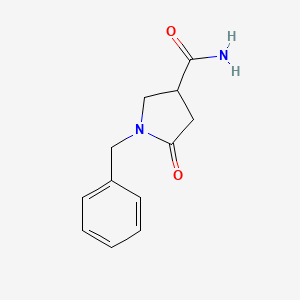

1-Benzyl-5-oxopyrrolidine-3-carboxamide is a chemical compound with the molecular formula C12H14N2O2.

科学的研究の応用

1-Benzyl-5-oxopyrrolidine-3-carboxamide has garnered significant attention in scientific research due to its versatile applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of biological pathways and enzyme interactions.

Medicine: It has potential therapeutic applications, including drug development for various diseases.

Industry: The compound is utilized in the production of specialty chemicals and materials.

作用機序

Target of Action

The primary target of 1-Benzyl-5-oxopyrrolidine-3-carboxamide is the CCR5 receptor . The CCR5 receptor is a protein on the surface of white blood cells that is involved in the immune system as it acts as a receptor for chemokines .

Mode of Action

1-Benzyl-5-oxopyrrolidine-3-carboxamide acts as a CCR5 antagonist . It binds to the CCR5 receptor, thereby preventing the chemokines from binding to the receptor . This prevents the activation of the receptor and inhibits the downstream signaling pathways .

Biochemical Pathways

The compound interferes with the chemokine signaling pathway . By blocking the CCR5 receptor, it prevents the chemokines from activating the receptor and initiating the signaling cascade . This can lead to a decrease in the immune response and inflammation .

Result of Action

The result of the action of 1-Benzyl-5-oxopyrrolidine-3-carboxamide is the inhibition of the CCR5 receptor . This can lead to a decrease in the immune response and inflammation, which could potentially be beneficial in conditions where these processes are overactive .

Action Environment

The action of 1-Benzyl-5-oxopyrrolidine-3-carboxamide can be influenced by various environmental factors. For instance, the compound’s stability could be affected by factors such as temperature and pH . Furthermore, the presence of other substances in the body could potentially interact with the compound and affect its action.

準備方法

The synthesis of 1-Benzyl-5-oxopyrrolidine-3-carboxamide typically involves the construction of the pyrrolidine ring followed by functionalization. One common synthetic route includes the reaction of benzylamine with a suitable pyrrolidine precursor under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

化学反応の分析

1-Benzyl-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

類似化合物との比較

1-Benzyl-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

- Pyrrolidine-2-one

- Pyrrolidine-2,5-dione

- Prolinol These compounds share the pyrrolidine ring structure but differ in their functional groups and biological activities. The uniqueness of 1-Benzyl-5-oxopyrrolidine-3-carboxamide lies in its specific functionalization, which imparts distinct chemical and biological properties .

生物活性

1-Benzyl-5-oxopyrrolidine-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

1-Benzyl-5-oxopyrrolidine-3-carboxamide features a pyrrolidine ring with a benzyl group and a carboxamide functional group. Its structure allows for interactions with various biological targets, influencing multiple cellular pathways.

The compound has demonstrated the ability to interact with several enzymes and proteins, notably glucokinase. This interaction acts as an allosteric activator, enhancing glucose metabolism which is crucial in managing conditions like diabetes.

Cytotoxicity in Cancer Cells

Research indicates that 1-benzyl-5-oxopyrrolidine-3-carboxamide exhibits cytotoxic effects on cancer cells by disrupting microtubule dynamics. This disruption leads to cell cycle arrest and apoptosis, highlighting its potential as an anticancer agent .

Neuroprotective Effects

In neuropharmacological studies, derivatives of this compound have shown protective activities against N-methyl-D-aspartic acid (NMDA)-induced cytotoxicity. One derivative, identified as 12k, exhibited superior potency compared to the reference drug ifenprodil. It effectively attenuated calcium influx and reduced NR2B upregulation induced by NMDA, suggesting a promising neuroprotective profile .

Molecular Mechanisms

The mechanisms through which 1-benzyl-5-oxopyrrolidine-3-carboxamide exerts its biological effects include:

- Allosteric Modulation : By binding to the allosteric site of glucokinase, it enhances the enzyme's activity, promoting glucose metabolism.

- Microtubule Disruption : In cancer cells, it interferes with microtubule dynamics leading to apoptosis.

- Calcium Regulation : The compound regulates calcium influx in neuronal cells, protecting against excitotoxicity induced by NMDA receptor activation .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Evaluation

A study conducted on various derivatives of 1-benzyl-5-oxopyrrolidine-3-carboxamide evaluated their neuroprotective effects against NMDA-induced toxicity. Compound 12k was highlighted for its ability to improve learning and memory in vivo models while exhibiting excellent metabolic stability. The docking studies confirmed its favorable binding to the NR2B subunit of the NMDA receptor .

Therapeutic Potential

The diverse biological activities of 1-benzyl-5-oxopyrrolidine-3-carboxamide suggest its potential application in treating various conditions:

- Diabetes Management : By enhancing glucokinase activity.

- Cancer Therapy : Due to its cytotoxic effects on cancer cells.

- Neurodegenerative Disorders : As a neuroprotective agent against excitotoxic damage.

特性

IUPAC Name |

1-benzyl-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c13-12(16)10-6-11(15)14(8-10)7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXFFGHGZXQWFHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40411090 | |

| Record name | 1-benzyl-5-oxopyrrolidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40411090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116041-19-1 | |

| Record name | 1-benzyl-5-oxopyrrolidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40411090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。